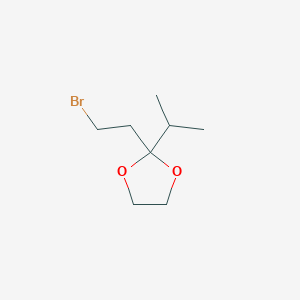
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This compound is characterized by the presence of a bromoethyl group and an isopropyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane typically involves the reaction of 2-bromoethanol with isopropylidene glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux and using a solvent such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.
化学反応の分析
Types of Reactions
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran or ethanol.
Major Products
Nucleophilic substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation: Products include dioxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: The major product is 2-(2-Ethyl)-2-(propan-2-yl)-1,3-dioxolane.
科学的研究の応用
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The dioxolane ring provides structural stability and influences the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 2-(2-Chloroethyl)-2-(propan-2-yl)-1,3-dioxolane
- 2-(2-Iodoethyl)-2-(propan-2-yl)-1,3-dioxolane
- 2-(2-Fluoroethyl)-2-(propan-2-yl)-1,3-dioxolane
Uniqueness
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane is unique due to the presence of the bromoethyl group, which imparts specific reactivity and selectivity in chemical reactions. Compared to its chloro, iodo, and fluoro analogs, the bromo compound exhibits different reactivity patterns and can be used in distinct synthetic applications. The isopropyl group also contributes to the compound’s steric and electronic properties, making it suitable for specific research and industrial purposes.
生物活性
2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane, also known by its CAS number 18742-02-4, is a compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C5H9BrO, and its structure includes a dioxolane ring which is significant for its reactivity and biological interactions.
Biological Activity
1. Antimicrobial Activity
Recent studies have indicated that derivatives of dioxolane compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown selective activity against various pathogens, including Chlamydia species. The mechanism involves interference with the pathogen's cellular processes, leading to reduced viability and altered morphology of infected cells .
Table 1: Summary of Antimicrobial Activity
| Compound | Target Pathogen | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-(2-Bromoethyl)-1,3-dioxolane | Chlamydia trachomatis | 15 | Disruption of cellular integrity |
| Similar dioxolane derivatives | Various bacteria | Varies | Inhibition of cell wall synthesis |
2. Cytotoxicity Studies
Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. In vitro studies indicated that while some derivatives exhibited cytotoxic effects on cancer cell lines, the specific activity of this compound requires further investigation to establish its therapeutic potential versus toxicity .
The biological activity of this compound can be attributed to its ability to act as an alkylating agent. This property allows it to form covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins, potentially leading to disruption of normal cellular functions. The selectivity for certain receptors or enzymes may enhance its efficacy while minimizing off-target effects .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
Case Study 1: Antichlamydial Activity
A study demonstrated that compounds derived from dioxolanes exhibited significant antichlamydial activity. The investigation revealed that these compounds affected chlamydial inclusion numbers and morphology in infected cells, suggesting a potential pathway for developing new treatments against Chlamydia infections .
Case Study 2: Selective Toxicity in Cancer Cells
Research has shown that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
特性
分子式 |
C8H15BrO2 |
|---|---|
分子量 |
223.11 g/mol |
IUPAC名 |
2-(2-bromoethyl)-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C8H15BrO2/c1-7(2)8(3-4-9)10-5-6-11-8/h7H,3-6H2,1-2H3 |
InChIキー |
ICNQIGQZNGKYRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(OCCO1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















